molecular formula C8H13NO2 B11769932 Hexahydro-1H-pyrrolizine-3-carboxylic acid CAS No. 2581-04-6

Hexahydro-1H-pyrrolizine-3-carboxylic acid

Cat. No.: B11769932
CAS No.: 2581-04-6
M. Wt: 155.19 g/mol
InChI Key: CLFIHFDKFSERQF-UHFFFAOYSA-N
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Description

Hexahydro-1H-pyrrolizine-3-carboxylic acid is a chemical compound with the molecular formula C8H13NO2 It is a derivative of pyrrolizidine, a bicyclic structure that is commonly found in various alkaloids

Preparation Methods

Synthetic Routes and Reaction Conditions

Hexahydro-1H-pyrrolizine-3-carboxylic acid can be synthesized through several methods. One common approach involves the cyclization of acyclic precursors or the use of pyrrolidine derivatives. For instance, the Dieckmann reaction can be employed to obtain tetrahydro-1H-pyrrolizine-1,3(2H)-dione from pyrrolidine . Another method involves the cyclization of pyrrolidine derivatives, which can be achieved through diastereoselective reduction and transesterification .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions may vary depending on the desired application and the scale of production.

Chemical Reactions Analysis

Types of Reactions

Hexahydro-1H-pyrrolizine-3-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of functional groups within the compound.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. For example, the compound can be oxidized using agents like potassium permanganate or reduced using agents like lithium aluminum hydride .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of hexahydro-1H-pyrrolizine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Hexahydro-1H-pyrrolizine-3-carboxylic acid can be compared with other similar compounds, such as:

Properties

CAS No.

2581-04-6

Molecular Formula

C8H13NO2

Molecular Weight

155.19 g/mol

IUPAC Name

2,3,5,6,7,8-hexahydro-1H-pyrrolizine-3-carboxylic acid

InChI

InChI=1S/C8H13NO2/c10-8(11)7-4-3-6-2-1-5-9(6)7/h6-7H,1-5H2,(H,10,11)

InChI Key

CLFIHFDKFSERQF-UHFFFAOYSA-N

Canonical SMILES

C1CC2CCC(N2C1)C(=O)O

Origin of Product

United States

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